molecular formula C22H19BrN4O3 B13123143 1,4,5,8-Tetraamino-2-bromo-6-(4-ethylphenoxy)anthracene-9,10-dione CAS No. 88602-00-0

1,4,5,8-Tetraamino-2-bromo-6-(4-ethylphenoxy)anthracene-9,10-dione

Cat. No.: B13123143
CAS No.: 88602-00-0
M. Wt: 467.3 g/mol
InChI Key: PWPCKIQNGWTGMT-UHFFFAOYSA-N
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Description

1,4,5,8-Tetraamino-2-bromo-6-(4-ethylphenoxy)anthracene-9,10-dione is a complex organic compound with a molecular formula of C({28})H({31})BrN({4})O({3}). This compound is part of the anthracene-9,10-dione family, which is known for its diverse applications in various fields such as chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,8-Tetraamino-2-bromo-6-(4-ethylphenoxy)anthracene-9,10-dione typically involves multiple steps, starting from anthracene-9,10-dione. The process includes bromination, amination, and etherification reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1,4,5,8-Tetraamino-2-bromo-6-(4-ethylphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,4,5,8-Tetraamino-2-bromo-6-(4-ethylphenoxy)anthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to intercalate with DNA and inhibit topoisomerase enzymes.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 1,4,5,8-Tetraamino-2-bromo-6-(4-ethylphenoxy)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting the activity of topoisomerase enzymes, which are crucial for DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

  • 1,4,5,8-Tetraamino-2-bromo-6-(3-octylphenoxy)anthracene-9,10-dione
  • 1,4,5,8-Tetraamino-2-bromo-6-(4-tert-butylphenoxy)anthracene-9,10-dione
  • 1,4,5,8-Tetraamino-2-bromo-6-(4-methylphenoxy)anthracene-9,10-dione

Uniqueness

1,4,5,8-Tetraamino-2-bromo-6-(4-ethylphenoxy)anthracene-9,10-dione is unique due to the presence of the 4-ethylphenoxy group, which imparts distinct photophysical properties and enhances its potential as a fluorescent probe and anticancer agent .

Properties

CAS No.

88602-00-0

Molecular Formula

C22H19BrN4O3

Molecular Weight

467.3 g/mol

IUPAC Name

1,4,5,8-tetraamino-2-bromo-6-(4-ethylphenoxy)anthracene-9,10-dione

InChI

InChI=1S/C22H19BrN4O3/c1-2-9-3-5-10(6-4-9)30-14-8-13(25)16-18(20(14)27)22(29)15-12(24)7-11(23)19(26)17(15)21(16)28/h3-8H,2,24-27H2,1H3

InChI Key

PWPCKIQNGWTGMT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=CC(=C4N)Br)N)N

Origin of Product

United States

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